molecular formula C10H20O3S B12124951 3-Hexyloxythiolane-1,1-dione

3-Hexyloxythiolane-1,1-dione

Cat. No.: B12124951
M. Wt: 220.33 g/mol
InChI Key: FCLQCGQXKDLHRS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Hexyloxythiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its corresponding thiolane derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Hexyloxythiolane-1,1-dione involves its interaction with molecular targets such as enzymes and proteins. The compound’s polar aprotic nature allows it to dissolve a wide range of substances, facilitating various chemical reactions. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hexyloxythiolane-1,1-dione stands out due to its unique combination of polar aprotic properties and its ability to undergo a wide range of chemical reactions.

Properties

Molecular Formula

C10H20O3S

Molecular Weight

220.33 g/mol

IUPAC Name

3-hexoxythiolane 1,1-dioxide

InChI

InChI=1S/C10H20O3S/c1-2-3-4-5-7-13-10-6-8-14(11,12)9-10/h10H,2-9H2,1H3

InChI Key

FCLQCGQXKDLHRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1CCS(=O)(=O)C1

Origin of Product

United States

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